
1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with ethoxy and diethoxyethyl groups
Métodos De Preparación
The synthesis of 1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane typically involves multi-step organic reactions. One common synthetic route includes the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base, followed by the introduction of diethoxyethyl groups through a nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the introduction of different functional groups. Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering the conformation of proteins, or modulating signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activity.
Comparación Con Compuestos Similares
1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane can be compared with similar compounds such as:
1-(2,2-Diethoxyethyl)-1H-pyrazole-4-boronic acid: Known for its applications in organic synthesis and medicinal chemistry.
1-(2,2-Diethoxyethyl)urea: Used in various chemical reactions and as an intermediate in the synthesis of pharmaceuticals.
[1-(2,2-Diethoxyethyl)-1H-benzimidazol-2-yl]methanol: Studied for its potential biological activities and therapeutic applications. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propiedades
Número CAS |
65392-28-1 |
|---|---|
Fórmula molecular |
C16H32O3 |
Peso molecular |
272.42 g/mol |
Nombre IUPAC |
1-(2,2-diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane |
InChI |
InChI=1S/C16H32O3/c1-6-17-14(18-7-2)12-16(19-8-3)11-9-10-15(4,5)13-16/h14H,6-13H2,1-5H3 |
Clave InChI |
XRALGAMDDCPJEH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC1(CCCC(C1)(C)C)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)
![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)
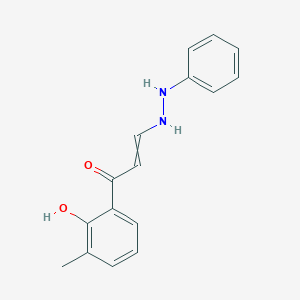
![Bicyclo[3.3.1]nonane-9-carbonyl chloride](/img/structure/B14493334.png)
![3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14493337.png)
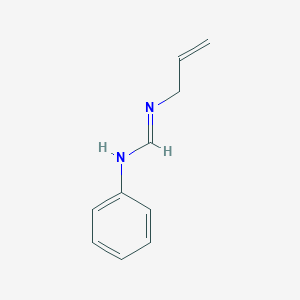
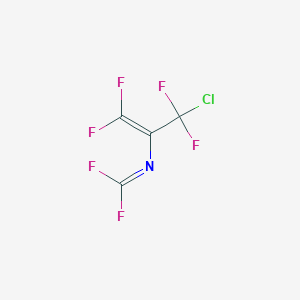
![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)
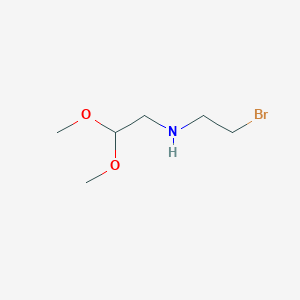
![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
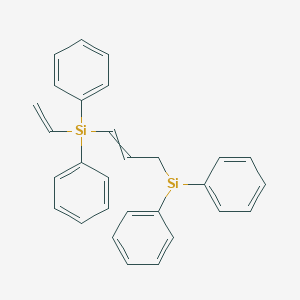
![5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one](/img/structure/B14493374.png)
![2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one](/img/structure/B14493379.png)
